8-(prop-2-en-1-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one
Description
This compound belongs to the coumarin (chromen-2-one) family, featuring a 3-substituted piperazine-carbonyl group and an 8-propenyl moiety. The coumarin core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The 3-position is modified with a piperazine ring linked to a 3-(trifluoromethyl)phenyl group, which introduces steric bulk and electron-withdrawing effects.
Properties
IUPAC Name |
8-prop-2-enyl-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O3/c1-2-5-16-6-3-7-17-14-20(23(31)32-21(16)17)22(30)29-12-10-28(11-13-29)19-9-4-8-18(15-19)24(25,26)27/h2-4,6-9,14-15H,1,5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKBADBDVQGMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(prop-2-en-1-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one typically involves multiple steps, starting from readily available precursorsThe trifluoromethyl group is often introduced via radical trifluoromethylation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
8-(prop-2-en-1-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The chromenone core can be oxidized under certain conditions.
Reduction: The piperazine moiety can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone core can lead to the formation of quinones, while reduction of the piperazine moiety can yield various amine derivatives .
Scientific Research Applications
8-(prop-2-en-1-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 8-(prop-2-en-1-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, while the piperazine moiety can modulate its pharmacokinetic properties. The chromenone core may interact with various enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Substituent Variations
The piperazine ring’s substitution pattern critically influences pharmacological properties. Below is a comparison with key analogs:
Key Findings :
- The 3-(trifluoromethyl)phenyl group in the target compound provides a balance of hydrophobicity and electronic effects, favoring interactions with aromatic residues in enzyme active sites .
- Dimethylphenyl analogs (e.g., compound from ) exhibit lower metabolic stability due to the absence of electron-withdrawing groups, which protect against oxidative degradation.
Coumarin Core Modifications
The 8-propenyl group distinguishes the target compound from other coumarin derivatives:
Key Findings :
- The propenyl group enhances lipophilicity, which may improve tissue penetration but could increase CYP450-mediated metabolism .
- Piperazine at the 8-position (e.g., ) improves water solubility but reduces blood-brain barrier (BBB) permeability compared to alkyl/allyl groups.
Electronic and Steric Effects
- Trifluoromethyl (CF₃) vs. Chlorine (Cl): The CF₃ group in the target compound is more electronegative and hydrophobic than Cl, favoring interactions with halogen-binding pockets in enzymes .
- Piperazine Conformation: The chair conformation of the piperazine ring (observed in related compounds like ) ensures optimal spatial orientation for carbonyl-group interactions with target proteins.
Biological Activity
Chemical Structure and Properties
The compound can be broken down into its key structural components:
- Chromone Backbone : The chromone structure is known for various biological activities, including anti-inflammatory and anticancer properties.
- Piperazine Moiety : Piperazine derivatives are often associated with neuroactive effects, particularly in modulating serotonin receptors.
- Trifluoromethyl Group : This group can enhance the lipophilicity of the compound, potentially affecting its pharmacokinetics.
Molecular Formula
- Molecular Formula : C₁₈H₁₈F₃N₂O₃
- Molecular Weight : 360.35 g/mol
Anticancer Activity
Research has indicated that compounds with similar structures to the target compound exhibit significant anticancer properties. The presence of the chromone and piperazine moieties is believed to contribute to these effects. For instance, studies have shown that certain piperazine derivatives can induce apoptosis in cancer cells by modulating pathways related to Bcl-2 and caspases .
Case Study: Piperazine Derivatives in Cancer Research
A study published in MDPI highlighted the effectiveness of thiazole-bearing piperazine derivatives against various cancer cell lines. The research indicated that modifications in the phenyl ring significantly influenced cytotoxicity, suggesting a structure-activity relationship (SAR) that could be applicable to our compound .
Neuropharmacological Effects
The trifluoromethylphenyl piperazine component suggests potential activity at serotonin receptors. A study on a related piperazine derivative demonstrated high affinity for 5-HT1A receptors, which are implicated in mood regulation and anxiety disorders . This suggests that our compound could exhibit similar neuropharmacological properties.
Table 1: Summary of Biological Activities
Apoptosis Induction
The mechanism by which this compound may induce apoptosis involves the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2. The chromone structure has been linked to the modulation of these pathways, leading to increased cell death in cancerous cells.
Serotonin Receptor Modulation
The piperazine component's interaction with serotonin receptors can lead to alterations in neurotransmitter levels, potentially affecting mood and anxiety levels. This interaction is critical for developing therapeutic agents targeting psychiatric disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
